Bis(phthaliMidylpropyl)aMine
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Overview
Description
Bis(phthaliMidylpropyl)aMine is a complex organic compound characterized by the presence of two isoindoline-1,3-dione moieties connected via a propylamino linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(phthaliMidylpropyl)aMine typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method involves the reaction of phthalic anhydride with a suitable amine under reflux conditions in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(phthaliMidylpropyl)aMine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline-1,3-dione scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
Scientific Research Applications
Bis(phthaliMidylpropyl)aMine has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its role in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of Bis(phthaliMidylpropyl)aMine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and interfere with cellular signaling pathways. These interactions are mediated by the compound’s ability to form stable complexes with target proteins, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Phthalimides: A broader class of compounds that includes Bis(phthaliMidylpropyl)aMine and other derivatives with diverse functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of two isoindoline-1,3-dione moieties connected by a propylamino linker. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-[3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-19-15-7-1-2-8-16(15)20(27)24(19)13-5-11-23-12-6-14-25-21(28)17-9-3-4-10-18(17)22(25)29/h1-4,7-10,23H,5-6,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSALSHCXWUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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